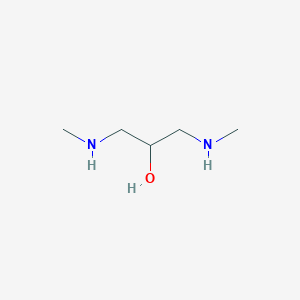

1,3-Bis(methylamino)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

BMAP can be synthesized using various methods, including the reaction of formaldehyde and dimethylamine. The reaction produces 1,3-dimethylamino-2-propanol, which can be further reacted with formaldehyde and methylamine to obtain BMAP.

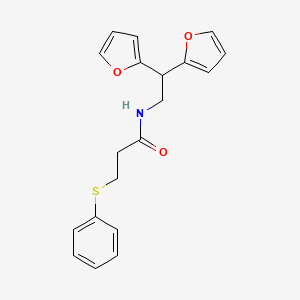

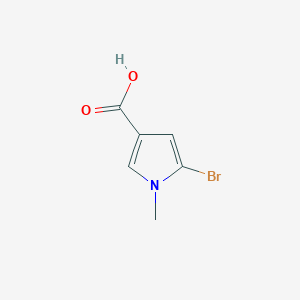

Molecular Structure Analysis

1,3-Bis(methylamino)propan-2-ol contains a total of 21 bonds; 7 non-H bonds, 4 rotatable bonds, 2 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .

Physical And Chemical Properties Analysis

The molecular formula for BMAP is C6H16N2O and has a molecular mass of 132.21 g/mol. The compound has a boiling point of 219-220°C and a melting point of -34°C. BMAP is a strong base and a good nucleophile, and it reacts readily with acids, forming salts.

Scientific Research Applications

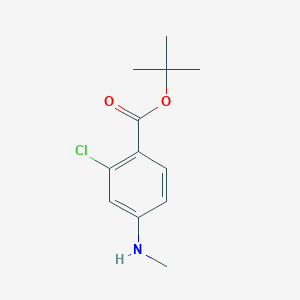

Synthesis of Amino Acids and Peptides BMAP is used in the synthesis of amino acids and peptides. These are fundamental building blocks of proteins and have wide-ranging applications in biological research and drug development.

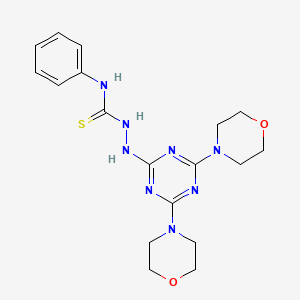

Schiff Base Formation

BMAP can be used to synthesize Schiff bases . Schiff bases are versatile molecules that have received great attention in different fields. They have been used as dyes, pigments, corrosion inhibitors, thermo-stable materials, catalysts, and in medical applications as antifungal, anticancer, and antibacterial agents .

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Its water solubility is slightly soluble , which may influence its bioavailability .

Result of Action

1,3-Bis(methylamino)propan-2-ol has been shown to have a variety of biological properties, including antimicrobial, antifungal, and antiviral activities. It has also been shown to be effective against cancer cells.

Action Environment

The action, efficacy, and stability of 1,3-Bis(methylamino)propan-2-ol can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution in the body and its interaction with biological targets . More research is needed to fully understand how environmental factors influence the action of 1,3-bis(methylamino)propan-2-ol .

properties

IUPAC Name |

1,3-bis(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHRPFNCJRRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CNC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(methylamino)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)

![2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2633396.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)

![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)